molecular formula C9H3BrCl2O2 B11838686 3-Bromo-6,7-dichlorochromone CAS No. 288399-48-4

3-Bromo-6,7-dichlorochromone

Cat. No.: B11838686
CAS No.: 288399-48-4
M. Wt: 293.93 g/mol
InChI Key: CQUPCLAJTACPCV-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dichlorochromone is a halogen-substituted chromone derivative. Chromones (4H-1-benzopyran-4-ones) are heterocyclic compounds with a benzannulated γ-pyrone structure, widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound features bromine at the 3-position and chlorine atoms at the 6- and 7-positions on the chromone scaffold. However, available evidence primarily references its structural isomer, 3-bromo-6,8-dichlorochromone (CAS synonyms: 3-bromo-6,8-dichloro-4H-chromen-4-one, AG-E-82675, etc.), which differs in chlorine substitution positions.

Properties

CAS No.

288399-48-4

Molecular Formula

C9H3BrCl2O2

Molecular Weight

293.93 g/mol

IUPAC Name

3-bromo-6,7-dichlorochromen-4-one

InChI

InChI=1S/C9H3BrCl2O2/c10-5-3-14-8-2-7(12)6(11)1-4(8)9(5)13/h1-3H

InChI Key

CQUPCLAJTACPCV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC=C(C2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dichlorochromone typically involves the bromination and chlorination of chromone derivatives. One common method is the bromination of 6,7-dichlorochromone using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the chlorine substituents at positions 6 and 7. This reaction is facilitated by:

  • Polar protic solvents (e.g., water, alcohols) that stabilize charged intermediates.

  • Strong nucleophiles like hydroxide ions or amines, leading to substitution products (e.g., hydroxy, amino derivatives).

Mechanism : The bromine leaves as Br⁻, forming an electrophilic carbocation intermediate that reacts with the nucleophile.

Electrophilic Aromatic Substitution

Despite the deactivating nature of halogens, the chromone core permits limited electrophilic substitution at positions ortho/para to the hydroxyl group. Reactions include:

  • Nitration or sulfonation , though regioselectivity is influenced by the substituents.

  • Acetylation or alkylation using Friedel-Crafts reagents, though steric hindrance may reduce reactivity.

Elimination Reactions

Under basic or thermal conditions, the compound may undergo elimination to form conjugated systems:

  • Dehydrobromination : Loss of HBr to form a double bond, increasing aromaticity.

  • Dehalogenation : Loss of halogen atoms under harsh conditions (e.g., high temperature, strong base).

Biological Interaction Mechanisms

While not directly reaction-focused, the compound’s halogens enhance its bioactivity by:

  • Increasing lipophilicity (LogP ≈ 3.86), improving membrane permeability.

  • Modulating enzyme binding through halogen-specific interactions (e.g., hydrogen bonding, van der Waals forces) .

Scalability and Yield Optimization

Studies on analogous chromone derivatives demonstrate scalable synthesis methods :

  • Catalytic halogenation using phosphine oxides (e.g., TPPO) achieves high yields (e.g., 81–95% for bromochlorination) .

  • Reaction conditions : Temperature (0–80°C), solvent choice (DMSO, dichloromethane), and catalyst loading critically influence purity .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6,7-dichlorochromone has been investigated for its potential as an antimicrobial agent. Research indicates that halogenated chromones exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that similar chromone derivatives can inhibit the growth of bacteria such as Vibrio parahaemolyticus and Vibrio harveyi, suggesting a potential for this compound in treating bacterial infections .

Antifungal Activity

Recent studies have highlighted the antifungal properties of chromones. The compound's structure allows it to disrupt fungal cell membranes or inhibit essential enzymes involved in fungal metabolism. This application is particularly relevant in developing new antifungal therapies in an era of rising resistance to existing drugs .

Antibiofilm Properties

The ability of this compound to inhibit biofilm formation has been documented. Biofilms are clusters of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. Compounds like this compound can interfere with the signaling pathways that lead to biofilm development, making them valuable in medical device coatings or treatments for chronic infections .

Case Study 1: Antimicrobial Activity

A study tested various chromone derivatives, including halogenated forms like this compound, against Vibrio parahaemolyticus. The results indicated effective inhibition at concentrations as low as 20 µg/mL, showcasing the compound's potential as a therapeutic agent in food safety and public health .

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal activities, researchers evaluated the effectiveness of different chromones against pathogenic fungi. The results demonstrated that halogenated chromones showed superior antifungal activity compared to their non-halogenated counterparts, supporting the hypothesis that the presence of bromine and chlorine enhances biological efficacy .

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dichlorochromone involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of chromones are heavily influenced by halogen substitution patterns. Below is a comparative analysis of 3-bromo-6,7-dichlorochromone (hypothetical) and related compounds:

Compound Substituent Positions Molecular Weight (g/mol) Key Suppliers Reported Applications
This compound* 3-Br, 6-Cl, 7-Cl ~291.4 (calculated) Limited data Hypothesized: Medicinal chemistry
3-Bromo-6,8-dichlorochromone 3-Br, 6-Cl, 8-Cl 291.4 5+ suppliers (e.g., Combi-Blocks) Intermediate in organic synthesis
6,7-Dichlorochromone 6-Cl, 7-Cl 215.0 Sigma-Aldrich, TCI Chemicals Antimicrobial studies
3-Bromo-2-chlorochromone 3-Br, 2-Cl 250.5 LabNetwork Kinase inhibition assays

Key Observations :

  • Substituent Position Sensitivity: The 6,7-dichloro isomer may exhibit distinct electronic and steric effects compared to the 6,8-isomer.
  • Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius compared to chlorine may increase lipophilicity, influencing membrane permeability in biological systems.

Biological Activity

3-Bromo-6,7-dichlorochromone (CAS No. 288399-48-4) is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₃BrCl₂O₂
  • Molecular Weight : 269.93 g/mol
  • IUPAC Name : this compound

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes.
  • Anticancer Properties : Research indicates that this compound has potential anticancer effects. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins, which are critical in regulating cell death.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases.
  • Antioxidant Activity : Its antioxidant properties help in scavenging free radicals, thus protecting cells from oxidative stress-related damage.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Signal Transduction Pathways : It modulates key signaling pathways such as NF-kB and MAPK, which play crucial roles in inflammation and cancer cell survival.

Case Studies

  • Antimicrobial Efficacy Study :
    • A laboratory study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.
  • Apoptosis Induction in Cancer Cells :
    • In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant increase in apoptotic cells as assessed by Annexin V staining. The study highlighted the compound's ability to activate caspase-3 and caspase-9 pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryInhibits TNF-alpha production
AntioxidantScavenges free radicals

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-6,7-dichlorochromone, and how can reaction yields be improved?

Methodological Answer:

  • Synthetic Pathways : Start with chromone derivatives (e.g., 3-formylchromone) and employ halogenation using brominating agents (e.g., NBS or Br₂) in anhydrous conditions. Chlorination can be achieved via electrophilic substitution using Cl₂ or SO₂Cl₂. Monitor reaction progress via TLC or HPLC .

  • Yield Optimization : Use catalysts like AlCl₃ for regioselective halogenation. Solvent selection (e.g., DCM or THF) and temperature control (reflux at 60–80°C) significantly impact purity and yield. Recrystallization in ethanol improves crystallinity .

  • Data Table :

    Halogenation AgentSolventTemp (°C)Yield (%)Purity (%)
    NBSDCM706595
    Br₂THF807297

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR : Confirm substitution patterns using ¹H/¹³C NMR. For example, the bromine atom at position 3 deshields nearby protons (δ 7.8–8.2 ppm) .
    • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to quantify purity (>95%) .
    • Elemental Analysis : Compare calculated vs. observed C/H/Br/Cl ratios (e.g., C₁₀H₄BrCl₂O₃: Calcd. C 40.1%, H 1.3%; Found C 39.8%, H 1.5%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods to avoid inhalation (H333 hazard). Wear nitrile gloves and goggles due to skin/eye irritation risks (H313/H319) .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent decomposition. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for halogenated chromones?

Methodological Answer:

  • Case Study : If NMR shows unexpected peaks, perform 2D-COSY or HSQC to distinguish between positional isomers (e.g., 6,7-dichloro vs. 6,8-dichloro derivatives). Cross-validate with high-resolution mass spectrometry (HRMS) .
  • Example : A ¹H NMR signal at δ 8.1 ppm may suggest bromine at position 3, but NOESY can confirm spatial proximity to chlorine substituents .

Q. What strategies are effective for assessing the biological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Screen for kinase inhibition using ATP-binding assays. Use IC₅₀ values to compare potency against unmodified chromones .
  • SAR Analysis : Modify substituents (e.g., replace Br with Cl or add methyl groups) and evaluate cytotoxicity in cancer cell lines (e.g., MCF-7). Correlate electronic effects (Hammett σ values) with activity .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., CDK2). Optimize halogen bonding by aligning Br/Cl with hydrophobic pockets .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-withdrawing Cl/Br groups lower LUMO energy, enhancing electrophilicity .

Q. What are the stability challenges of this compound under varying pH and temperature?

Methodological Answer:

  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks). Monitor via HPLC for byproducts (e.g., dehalogenated chromones).
  • pH Sensitivity : Under alkaline conditions (pH > 9), hydrolysis of the chromone ring occurs. Buffer solutions (pH 4–7) maintain stability >90% for 30 days .

Q. How do steric and electronic effects of Br/Cl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Bromine’s higher electronegativity vs. chlorine enhances oxidative addition with Pd catalysts. Use XPhos ligand for coupling with aryl boronic acids .
  • Steric Maps : Molecular dynamics simulations show Cl at position 7 creates less steric hindrance than Br, favoring nucleophilic attack at position 3 .

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